molecular formula C11H16N2O2 B12628811 (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide CAS No. 917875-42-4

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

Cat. No.: B12628811
CAS No.: 917875-42-4
M. Wt: 208.26 g/mol
InChI Key: QYFBXGQDDJBPIX-WPRPVWTQSA-N
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Description

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a chiral compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry, characterized by the (2S,3S) configuration, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide typically involves the asymmetric reduction of precursor compounds. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and offers high stereoselectivity and yield.

Industrial Production Methods

For industrial production, the process can be scaled up using engineered bacteria containing carbonyl reductase and glucose dehydrogenase . This approach ensures high substrate concentration and product yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide apart from similar compounds is its specific (2S,3S) configuration, which imparts unique stereochemical properties. This configuration enhances its ability to interact with chiral environments in biological systems, making it a valuable tool for studying stereospecific interactions and reactions.

Properties

CAS No.

917875-42-4

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(2S,3S)-3-amino-N-benzyl-2-hydroxybutanamide

InChI

InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10-/m0/s1

InChI Key

QYFBXGQDDJBPIX-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)N

Canonical SMILES

CC(C(C(=O)NCC1=CC=CC=C1)O)N

Origin of Product

United States

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